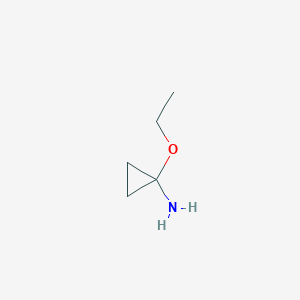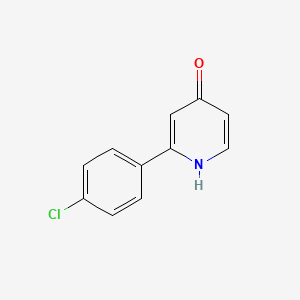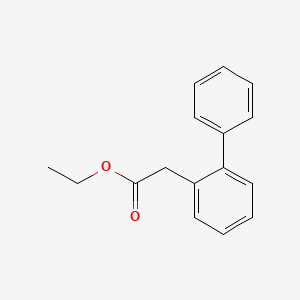
1,1,1-Trifluoro-3-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-methoxypropane is an organic compound with the molecular formula C4H7F3O It is a fluorinated ether, characterized by the presence of three fluorine atoms and a methoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the fluorination of 3-methoxypropane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones and carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted trifluoromethyl ethers.
Scientific Research Applications
1,1,1-Trifluoro-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a fluorinated environment.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a component in certain refrigerants and propellants.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-methoxypropane exerts its effects depends on the specific application. In chemical reactions, the trifluoromethyl group enhances the compound’s reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: This compound has additional fluorine atoms, making it more fluorinated and potentially more stable.
1,1,1-Trifluoro-2-methoxypropane: Similar structure but with the methoxy group attached to a different carbon atom.
Uniqueness: 1,1,1-Trifluoro-3-methoxypropane is unique due to its specific arrangement of fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Its balance of fluorination and functionalization makes it valuable in various applications, particularly where a combination of stability and reactivity is required.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-8-3-2-4(5,6)7/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOXYWMLEGWQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)





